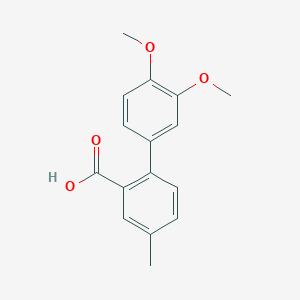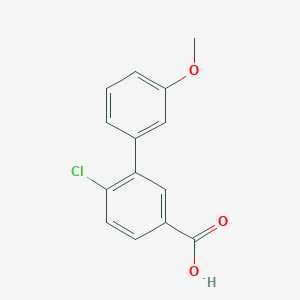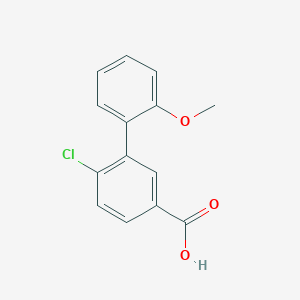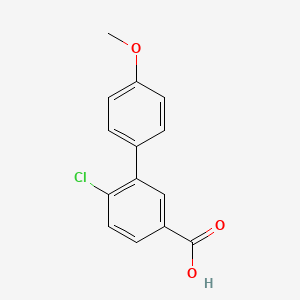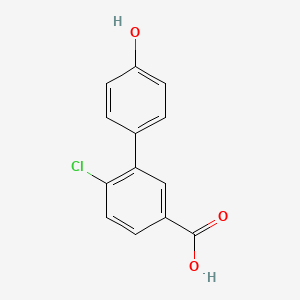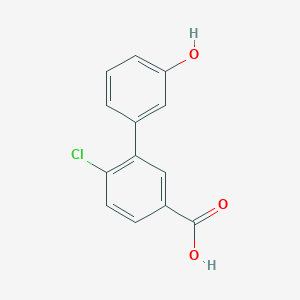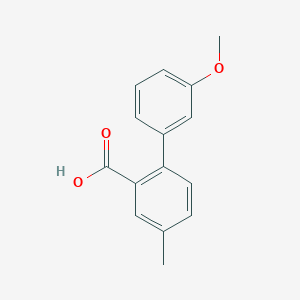
2-(4-Chlorophenyl)-5-methylbenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-5-methylbenzoic acid (CPMBA) is a synthetic compound with a wide variety of applications in research and industry. CPMBA is a common intermediate used in the synthesis of many different compounds, and its unique properties make it an ideal choice for a variety of research and industrial applications.
Scientific Research Applications
2-(4-Chlorophenyl)-5-methylbenzoic acid, 95% is used in a wide variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a precursor for the synthesis of other compounds. 2-(4-Chlorophenyl)-5-methylbenzoic acid, 95% is also used as a ligand in many catalytic reactions, and has been used in the synthesis of various pharmaceuticals, pesticides, and other chemicals.
Mechanism of Action
2-(4-Chlorophenyl)-5-methylbenzoic acid, 95% acts as a Lewis acid, forming a complex with a Lewis base to facilitate the reaction. The Lewis acid-base complex is formed when the 2-(4-Chlorophenyl)-5-methylbenzoic acid, 95% molecule donates a pair of electrons to the Lewis base, forming a covalent bond. This covalent bond allows the reaction to proceed more rapidly, as the Lewis acid-base complex is more stable than the reactants.
Biochemical and Physiological Effects
2-(4-Chlorophenyl)-5-methylbenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In laboratory studies, 2-(4-Chlorophenyl)-5-methylbenzoic acid, 95% has been found to inhibit the growth of certain bacteria, fungi, and viruses. 2-(4-Chlorophenyl)-5-methylbenzoic acid, 95% has also been shown to have anti-inflammatory and analgesic properties, and has been used to treat various skin conditions and other ailments.
Advantages and Limitations for Lab Experiments
2-(4-Chlorophenyl)-5-methylbenzoic acid, 95% has several advantages for use in lab experiments. It is relatively inexpensive, and its unique properties make it an ideal choice for a variety of research applications. However, 2-(4-Chlorophenyl)-5-methylbenzoic acid, 95% is toxic and should be handled with caution. It should not be ingested, inhaled, or allowed to come into contact with skin or eyes.
Future Directions
2-(4-Chlorophenyl)-5-methylbenzoic acid, 95% has a wide variety of potential applications in research and industry. In the future, 2-(4-Chlorophenyl)-5-methylbenzoic acid, 95% could be used in the development of new pharmaceuticals and pesticides, as well as in the synthesis of new materials and compounds. Additionally, further research could be conducted to explore the potential therapeutic applications of 2-(4-Chlorophenyl)-5-methylbenzoic acid, 95%, as well as its potential toxicity.
Synthesis Methods
2-(4-Chlorophenyl)-5-methylbenzoic acid, 95% is most commonly produced through a reaction between 4-chlorophenol and methyl benzoate. The reaction proceeds in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is exothermic, and the resulting product is a white solid with a melting point of 161-163 °C.
properties
IUPAC Name |
2-(4-chlorophenyl)-5-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-2-7-12(13(8-9)14(16)17)10-3-5-11(15)6-4-10/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWDWLGTMBUNLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653526 |
Source


|
| Record name | 4'-Chloro-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-5-methylbenzoic acid | |
CAS RN |
537712-96-2 |
Source


|
| Record name | 4'-Chloro-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

